(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable resolution methods. The hydrochloride salt is then crystallized and purified to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-methylphenyl)ethan-1-one: A structurally similar compound with a ketone group instead of an amine.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H16ClNO |
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Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1S)-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-6-9(12-3)4-5-10(7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
XXWHFZDQWAXBMC-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)N.Cl |
Origin of Product |
United States |
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